molecular formula C12H10F2N2O2 B2545630 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 2320575-98-0

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B2545630
CAS RN: 2320575-98-0
M. Wt: 252.221
InChI Key: PBWINVHZVXVGCF-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and synthetic methods described.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . A similar approach could be hypothesized for the synthesis of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined using single-crystal X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . These techniques would be essential in confirming the structure of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The paper on the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline describes a reaction mechanism involving the formation of a cis-arylcyclopropylamine via a homoconjugated intermediate . Although the specific reactions of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione are not detailed, similar mechanisms may apply.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be inferred from spectroscopic data and crystallography. The paper on the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones provides spectroscopic analysis, which is crucial for understanding the properties of these compounds . The physical properties such as melting points, solubility, and stability can be deduced from such analyses.

Scientific Research Applications

Structural Characterization and Synthesis

Crystal Structure Analysis : The study by Candan et al. (2001) provides a detailed crystallographic analysis of a closely related quinazoline derivative, underscoring the importance of structural elucidation in understanding the chemical properties and potential applications of these compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Practical Synthesis : Hashimoto et al. (2007) report on the synthesis of a broad-spectrum antibacterial isothiazoloquinolone derivative, highlighting the utility of quinazoline derivatives in developing new antimicrobial agents. This work exemplifies the practical approaches to synthesizing complex quinazoline compounds with potential therapeutic applications (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

Cyclopropyl Group Influence : The reaction dynamics involving cyclopropyl groups, as studied by Kim and O’Shea (2004), provide insights into the unique reactivity patterns that can be exploited in the synthesis of novel quinazoline derivatives. These findings are crucial for designing synthetic strategies for compounds like 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (Kim & O’Shea, 2004).

Potential Applications in Drug Discovery

Antibacterial Properties : The work by Hashimoto et al. (2007) not only demonstrates the synthesis of quinazoline derivatives but also their potential as broad-spectrum antibacterial agents, especially against resistant strains such as MRSA. This suggests the possibility of exploring 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione for similar applications (Hashimoto et al., 2007).

properties

IUPAC Name

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWINVHZVXVGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione

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